1-(4-bromophenyl)-1H-benzimidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H9BrN2 |
|---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
1-(4-bromophenyl)benzimidazole |
InChI |
InChI=1S/C13H9BrN2/c14-10-5-7-11(8-6-10)16-9-15-12-3-1-2-4-13(12)16/h1-9H |
InChI Key |
DAEQXVYTYCHTSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Synthesis and Characterization
The synthesis of 1-(4-bromophenyl)-1H-benzimidazole and its derivatives is a subject of considerable interest in chemical research. Various methods have been developed to produce these compounds, often focusing on efficiency and the use of environmentally friendly reagents.
One common approach involves the condensation reaction of o-phenylenediamine (B120857) with a substituted benzaldehyde. For instance, the synthesis of 2-(4-bromophenyl)-1H-benzimidazole, a related compound, can be achieved by reacting o-phenylenediamine with 4-bromobenzaldehyde. researchgate.net Modifications of this method aim to improve yields and reduce reaction times, such as using microwave assistance or employing catalysts like sodium metabisulfite (B1197395) adsorbed on silica (B1680970) gel. researchgate.netresearchgate.net
The characterization of these compounds is crucial to confirm their structure and purity. Spectroscopic techniques are widely used for this purpose.
Spectroscopic Data for a related compound, 2-(4-methoxyphenyl)-1H-benzimidazole: rsc.org
IR (KBr): 1244 (C-O), 1613 (C=N), 2965 (CH3), 3439 (NH) cm-1
1H NMR (600 MHz, DMSO-d6) δ: 12.76 (s, 1H), 8.13 (d, J = 3.0 Hz, 2H), 7.56 (s, 2H), 7.18 (dd, J1=5.4 Hz, J2 = 3.0 Hz, 2H), 7.13 (d, J = 2.4 Hz, 2H), 3.85 (s, 3H)
13C NMR (150 MHz, DMSO-d6) δ: 161.07, 151.82, 128.48, 123.18, 122.21, 114.83, 55.79
HRMS (ESI) Calc. for C14H13N2O [M+H]+: 225.1022, found: 225.1021
Structural Analysis
The three-dimensional arrangement of atoms in 1-(4-bromophenyl)-1H-benzimidazole and its derivatives has been elucidated through X-ray crystallography. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions in the solid state.
Crystallographic Data for 1-(4-bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole: nih.gov
| Parameter | Value |
| Formula | C₂₀H₁₄Br₂N₂ |
| Molecular Weight | 442.15 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.7537 (9) |
| b (Å) | 10.5758 (10) |
| c (Å) | 17.8255 (17) |
| α (°) | 83.435 (2) |
| β (°) | 81.702 (2) |
| γ (°) | 75.621 (2) |
| Volume (ų) | 1756.6 (3) |
| Z | 4 |
Computational and Theoretical Investigations of 1 4 Bromophenyl 1h Benzimidazole
Quantum Chemical Studies Using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, stability, and properties of molecules. It is frequently employed to study benzimidazole (B57391) derivatives, providing valuable data that complements experimental findings.
Geometry Optimization and Energetic Stability
The first step in a typical DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional conformation, which corresponds to the minimum energy state on the potential energy surface. For benzimidazole derivatives, these calculations are often performed using the B3LYP functional with a basis set such as 6-311G++(d,p) or 6-31G**.
Studies on related N-substituted benzimidazoles, such as N-butyl-1H-benzimidazole, show that theoretical calculations of bond lengths and angles generally align well with experimental data obtained from X-ray diffraction. mdpi.com For instance, in a study of N-butyl-1H-benzimidazole, the calculated C-N bond lengths in the imidazole (B134444) ring were found to be 1.386 Å and 1.387 Å, which are comparable to the experimental values of 1.391 Å and 1.367 Å. mdpi.com
Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. chemicalbook.com
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference Compound |
|---|---|---|---|---|
| Generic Benzimidazole Derivative | -5.0 to -6.5 | -1.0 to -2.5 | ~3.0 to 5.0 | Various Benzimidazoles |
Theoretical Vibrational Frequencies and Comparison with Experimental Data
Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies and their corresponding vibrational modes are then compared with experimental data from FT-IR and FT-Raman spectroscopy. This comparison helps in the detailed assignment of the observed spectral bands. researchgate.net
For various benzimidazole compounds, DFT calculations using the B3LYP method have shown good agreement between theoretical and experimental vibrational spectra after applying a scaling factor to the calculated frequencies to correct for anharmonicity and basis set limitations. acs.org Studies on the related isomer, 2-(4-bromophenyl)-1H-benzimidazole, have involved detailed vibrational analysis, where calculated wavenumbers were correlated with experimental FT-IR and FT-Raman spectra. researchgate.net Similar analysis for 1-(4-bromophenyl)-1H-benzimidazole would allow for the identification of characteristic vibrational modes associated with the C-Br stretching, as well as the vibrations of the benzimidazole and phenyl rings.
| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Typical Experimental Wavenumber (cm⁻¹) | Reference Compound |
|---|---|---|---|
| N-H Stretch | ~3500 | 3000-3500 | 2-(4-Bromophenyl)-1H-benzimidazole researchgate.net |
| C-H Aromatic Stretch | ~3100 | 3000-3100 | 2-(4-Bromophenyl)-1H-benzimidazole researchgate.net |
| C=N Stretch | ~1620 | 1600-1650 | General Benzimidazoles nih.gov |
| C-Br Stretch | ~600 | 550-650 | General Bromoarenes |
Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer and Hyperconjugation
Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution, bonding interactions, and charge delocalization within a molecule. nih.gov It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the stabilization energy (E(2)) associated with these interactions.
Prediction of Non-Linear Optical (NLO) Properties
Molecules with extended π-conjugated systems and significant charge separation often exhibit non-linear optical (NLO) properties, making them interesting for applications in optoelectronics. Computational methods can predict NLO properties by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). acs.org
Benzimidazole derivatives are known to be promising NLO materials. acs.org Theoretical studies on related systems, such as 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole, have shown that these molecules can possess large hyperpolarizability values, which are indicative of a strong NLO response. acs.org The presence of donor and acceptor groups can enhance these properties. For this compound, the interplay between the benzimidazole ring and the bromophenyl substituent would determine its NLO characteristics. Some related benzimidazole compounds are noted for their use as light-emitting materials, which is linked to their electronic and optical properties. nih.gov
| Property | Calculated Value (example) | Reference Compound |
|---|---|---|
| Dipole Moment (μ) | 0.9834 D | 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole acs.org |
| First Hyperpolarizability (β) | 39.2501 x 10⁻³¹ esu | 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole acs.org |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific biological target, typically a protein or enzyme. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
Prediction of Binding Modes and Affinities with Biological Macromolecules
While specific molecular docking studies exclusively targeting this compound are not widely published, research on structurally similar benzimidazole derivatives provides valuable insights. For instance, molecular docking studies on various N-substituted benzimidazoles have revealed their potential to bind to a range of enzymes and receptors implicated in diseases such as cancer and microbial infections. acs.orgnih.govresearchgate.net
Computational analyses of related compounds, such as 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives, have shown promising binding affinities towards the BCR-ABL protein, a key target in chronic myeloid leukemia. nih.gov These studies often predict binding energies, which are indicative of the stability of the compound-protein complex. For example, docking studies of benzimidazole derivatives against enzymes like carbonic anhydrase and MAP kinase have demonstrated favorable binding energies, suggesting a potential inhibitory role. nih.govnih.gov Based on these findings for analogous structures, it is plausible to predict that this compound could also exhibit significant binding affinities for various protein targets. The bromophenyl group at the N-1 position is expected to play a crucial role in these interactions, potentially influencing the compound's orientation and stability within a protein's binding pocket.
To illustrate the potential binding modes, a hypothetical docking scenario of this compound with a generic protein kinase active site is presented below. This is a predictive model based on the behavior of similar benzimidazole compounds.
| Predicted Interaction Type | Potential Interacting Groups |
| Hydrogen Bonding | Benzimidazole nitrogen atoms with backbone amide protons or polar side chains of amino acids. |
| Pi-Pi Stacking | Benzimidazole ring and bromophenyl ring with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan). |
| Halogen Bonding | Bromine atom with electron-donating atoms (e.g., oxygen, nitrogen) in the protein. |
| Hydrophobic Interactions | Phenyl and benzimidazole rings with nonpolar amino acid residues. |
| This table represents a predictive model based on the known interactions of similar benzimidazole derivatives. |
Identification of Key Amino Acid Residues Involved in Binding
The effectiveness of a drug molecule is often determined by its specific interactions with key amino acid residues within the target protein's active site. Computational studies on various benzimidazole derivatives have successfully identified such critical residues. For example, in studies of benzimidazole-based inhibitors of carbonic anhydrase, amino acids within the enzyme's active site, such as those coordinating the zinc ion, are predicted to be crucial for binding. nih.gov
Similarly, molecular docking simulations of benzimidazole derivatives targeting the BCR-ABL protein have highlighted specific amino acids that form hydrogen bonds and hydrophobic interactions with the ligand, contributing to its inhibitory activity. nih.gov While direct evidence for this compound is pending, it can be inferred from these related studies that its interaction with biological targets would likely involve a combination of hydrogen bonding with polar residues and hydrophobic interactions with nonpolar residues. The bromine atom on the phenyl ring could also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and specificity.
Elucidation of Potential Mechanisms of Action at the Molecular Level
By understanding the binding modes and key interacting residues, computational studies can help elucidate the potential mechanisms of action of a compound. For many benzimidazole derivatives, the proposed mechanism of action is the inhibition of enzyme activity. nih.govnih.gov For instance, by binding to the active site of a kinase, a benzimidazole derivative can prevent the enzyme from phosphorylating its substrates, thereby disrupting a cellular signaling pathway that is critical for cell growth and survival.
In the context of anticancer activity, studies on related benzimidazoles suggest that they can induce apoptosis (programmed cell death) in cancer cells. nih.gov Computational models can help visualize how the binding of the compound to a target like the BCR-ABL protein could trigger conformational changes that lead to the activation of apoptotic pathways. While the precise mechanism for this compound remains to be experimentally validated, the existing computational data on similar compounds strongly suggests that it may act as an inhibitor of key cellular enzymes, leading to therapeutic effects such as anticancer or antimicrobial activity. acs.org
In Silico Approaches for Structure-Activity Relationship (SAR) Prediction
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of a lead compound. In silico SAR approaches use computational models to predict how modifications to the chemical structure of a molecule will affect its biological activity.
For the benzimidazole scaffold, numerous SAR studies have been conducted on various derivatives. acs.org These studies have revealed several key structural features that influence activity. For instance, the nature and position of substituents on both the benzimidazole ring system and the N-1 phenyl ring have been shown to be critical.
Based on general SAR principles for benzimidazole derivatives, the following predictions can be made for this compound:
| Structural Moiety | Predicted Influence on Activity |
| Benzimidazole Core | Essential for providing the fundamental scaffold for interaction with biological targets. The nitrogen atoms are key hydrogen bond acceptors/donors. |
| N-1 Phenyl Group | The phenyl ring itself contributes to hydrophobic and pi-stacking interactions. Its orientation relative to the benzimidazole core is crucial. |
| 4-Bromo Substituent | The bromine atom can participate in halogen bonding, potentially increasing binding affinity. Its electron-withdrawing nature can also influence the electronic properties of the entire molecule. |
| This table outlines the predicted contributions of different parts of the this compound molecule to its biological activity, based on SAR studies of related compounds. |
By systematically modifying the structure of this compound in silico (e.g., changing the position or nature of the halogen, or introducing other substituents on the phenyl or benzimidazole rings) and predicting the resulting changes in binding affinity, researchers can guide the synthesis of new analogs with improved therapeutic potential.
Structure Activity Relationship Sar Studies of 1 4 Bromophenyl 1h Benzimidazole and Its Derivatives
Impact of Substitution Patterns on Biological Potency and Selectivity
The biological activity of benzimidazole (B57391) derivatives can be significantly modulated by the nature and position of various substituents. nih.govmdpi.com This allows for the fine-tuning of their pharmacological profiles to enhance potency and selectivity for specific biological targets.
Halogen substituents, such as bromine, play a significant role in modulating the pharmacological profiles of benzimidazole derivatives. The presence of a bromo group on the phenyl ring attached to the benzimidazole core can influence the compound's electronic properties and lipophilicity, which in turn affects its interaction with biological targets.
Research on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives has highlighted the importance of substituents at the C6 position for antimicrobial and anticancer activities. nih.gov This suggests that a bromine atom at a similar position could also confer significant biological activity. The introduction of a chloro substituent at the chalcone (B49325) ring of certain benzimidazole derivatives has been shown to increase their anticancer effects, indicating that halogens can enhance the potency of these compounds. frontiersin.org
The following table summarizes the impact of halogen substitutions on the biological activity of some benzimidazole derivatives:
| Compound/Derivative Class | Substitution | Observed Biological Effect |
| 1-(4-bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole | 4-bromo on phenyl at N1 and C2 | Influences molecular conformation and intermolecular interactions. nih.gov |
| Halogenated benzimidazole ribosides | Halogen substitution | Inhibition of RNA synthesis. nih.gov |
| N-substituted 6-chloro-1H-benzimidazole | Chloro at C6 | Important for antimicrobial and anticancer activities. nih.gov |
| Benzimidazole-chalcone derivatives | Chloro on chalcone ring | Increased anticancer effects. frontiersin.org |
Alkyl and aryl substitutions on the benzimidazole ring system have a profound impact on the biological activity of the resulting derivatives. The nature and position of these substituents can alter the compound's lipophilicity, steric properties, and electronic environment, thereby influencing its interaction with biological targets. nih.gov
Alkyl Substitutions: The introduction of alkyl groups can modulate the pharmacokinetic and pharmacodynamic properties of benzimidazole derivatives. For example, N-1 alkylated benzimidazoles have been designed and synthesized as potential antiviral agents. nih.gov The length and branching of the alkyl chain can affect the compound's solubility and ability to cross cell membranes. In some cases, methyl substitution on the nitrogen of the benzimidazole ring has been found to be important for reactivity in certain chemical transformations. acs.org
Furthermore, the combination of aryl and other substituents can lead to enhanced activity. For example, in a series of 1,2,6-trisubstituted benzimidazoles, the presence of a benzyl (B1604629) group at the N1-position was found to enhance anti-inflammatory action. mdpi.com
The table below illustrates the influence of different alkyl and aryl substitutions on the activity of various benzimidazole derivatives:
| Derivative Class | Substitution | Key Finding |
| N-1 Alkylated Benzimidazoles | Alkyl group at N1 | Potential antiviral activity. nih.gov |
| 1-Aryl Benzimidazoles | Substituted aryl group at N1 | Cytotoxic and antioxidant properties are dependent on aryl substitution. mdpi.com |
| 1,2,6-Trisubstituted Benzimidazoles | Benzyl group at N1 | Enhanced anti-inflammatory activity. mdpi.com |
| 2-Aryl Benzimidazoles | Pyrrole at C2 | Enhancement of antifouling activity. researchgate.net |
Fusing additional heterocyclic rings to the benzimidazole scaffold can lead to novel chemical entities with distinct and often enhanced biological activities. nih.gov This structural modification can alter the planarity, rigidity, and electronic properties of the molecule, influencing its interaction with biological targets.
For example, the fusion of a triazole ring to the benzimidazole core has been explored in the development of new therapeutic agents. Benzimidazole-triazolothiadiazine derivatives have been synthesized and evaluated as potential aromatase inhibitors for cancer therapy. mdpi.com Similarly, the fusion of a 1,2,4-triazole (B32235) ring to form 1,2,4-triazolobenzimidazoles has yielded compounds with significant anti-inflammatory activity. nih.gov
The synthesis of benzimidazole-fused phenanthridines through a tandem C-H arylation and aerobic oxidative C-H amination sequence demonstrates a method to create complex, fused systems with potential biological applications. nih.gov Furthermore, the fusion of an oxadiazole ring to a benzimidazole core via a thioacetamide (B46855) linker has resulted in compounds with strong anti-inflammatory properties. mdpi.com
The biological effects of fusing different heterocyclic rings to the benzimidazole core are summarized in the table below:
| Fused Heterocyclic System | Biological Activity |
| Benzimidazole-triazolothiadiazine | Aromatase inhibition. mdpi.com |
| 1,2,4-Triazolobenzimidazole | Anti-inflammatory activity. nih.gov |
| Benzimidazole-fused phenanthridine | Potential for various biological applications. nih.gov |
| Benzimidazole-oxadiazole | Strong anti-inflammatory activity. mdpi.com |
Conformational Analysis and its Correlation with Biological Activity
The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of a biological target. For 1-(4-bromophenyl)-1H-benzimidazole and its derivatives, conformational analysis provides valuable insights into their structure-activity relationships.
Molecular docking studies, a computational form of conformational analysis, are frequently used to predict the binding modes of benzimidazole derivatives to their biological targets. For instance, docking studies of benzimidazole-containing 4H-chromen-4-one derivatives have been used to understand their potential pharmacological activities. ejbps.com Similarly, docking studies of benzimidazole-triazolothiadiazine derivatives into the active site of aromatase have helped to rationalize their inhibitory activity. mdpi.com
The conformation of the molecule can also be influenced by intramolecular interactions, such as hydrogen bonds. In the case of 1-(4-bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole, weak intramolecular C—H···N hydrogen bonds are observed, which can help to stabilize a particular conformation. nih.gov
Mechanistic Insights Derived from SAR Data
Structure-activity relationship (SAR) data not only guides the optimization of lead compounds but also provides valuable insights into the potential mechanisms of action of a series of derivatives. By observing how systematic changes in chemical structure affect biological activity, researchers can infer the nature of the interactions between the compounds and their biological targets. researchgate.net
For benzimidazole derivatives, SAR studies have suggested several potential mechanisms of action depending on the specific substitutions and the biological activity being investigated. For example, the anti-inflammatory effects of certain benzimidazole derivatives are thought to be mediated through the inhibition of enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), or by antagonizing specific receptors such as cannabinoid or bradykinin (B550075) receptors. nih.govnih.gov
The observation that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influence anti-inflammatory activity suggests that these positions are critical for binding to the target proteins involved in the inflammatory cascade. mdpi.comnih.gov For instance, a C2 diarylamine substitution can lead to antagonism of the bradykinin receptor. nih.gov
In the context of anticancer activity, some benzimidazole derivatives are proposed to act through interactions with DNA or by inhibiting key enzymes involved in cell proliferation. researchgate.net The broad range of pharmacological activities exhibited by benzimidazole derivatives underscores the versatility of this scaffold in interacting with diverse biological targets through various mechanisms, including hydrogen bonding, π–π stacking, and metal ion interactions. researchgate.net The specific mechanism is highly dependent on the chemical structure and the target enzyme or receptor. researchgate.net
Future Perspectives and Advanced Research Directions
Design and Synthesis of Novel Hybrid Molecules Incorporating the 1-(4-Bromophenyl)-1H-Benzimidazole Scaffold
The inherent versatility of the this compound core makes it an ideal building block for creating hybrid molecules. This strategy involves combining the benzimidazole (B57391) moiety with other pharmacologically active structures to generate novel compounds with potentially synergistic or enhanced biological activities.
A significant area of focus is the development of hybrids targeting cancer. For instance, researchers have synthesized novel benzimidazole/1,2,3-triazole hybrids designed to inhibit the epidermal growth factor receptor (EGFR), a key player in many cancers. frontiersin.org Compounds such as 2-(((1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-1H-benzimidazole have shown promise in this regard. frontiersin.org Another approach involves creating benzimidazole-pyrazoline hybrids, which have demonstrated both antibacterial and anticancer properties. researchgate.net The synthesis of these hybrids often involves multi-step reactions, starting with the core benzimidazole structure and adding other heterocyclic systems like pyrazoline. researchgate.net
The antimicrobial field also presents fertile ground for hybrid molecule design. Novel benzimidazole hybrids have been developed that exhibit potent antifungal activity, particularly against Candida albicans and Cryptococcus neoformans. nih.govrsc.org These hybrids often incorporate moieties like oxadiazoles (B1248032) and triazoles, and their design can be guided by strategies such as rigidification and elongation of the molecular structure. nih.gov The synthesis of such compounds can involve the reaction of a starting benzimidazole derivative with various reagents to introduce the desired heterocyclic rings. nih.gov
| Hybrid Molecule Type | Targeted Biological Activity | Example Compound |
| Benzimidazole/1,2,3-triazole | Anticancer (EGFR inhibition) | 2-(((1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-1H-benzimidazole frontiersin.org |
| Benzimidazole-pyrazoline | Antibacterial and Anticancer | Varies based on substituents researchgate.net |
| Benzimidazole-oxadiazole/triazole | Antifungal | Varies based on substituents nih.govrsc.org |
Exploration of New Pharmacological Targets and Therapeutic Applications
While the this compound scaffold has been extensively studied for its anticancer and antimicrobial effects, future research will likely uncover new pharmacological targets and therapeutic applications. The benzimidazole nucleus is a "privileged substructure" in medicinal chemistry, meaning it can interact with a wide range of biological targets. acs.org
Current research has already identified several key targets for benzimidazole derivatives, including:
Enzymes: DNA topoisomerase, poly (ADP-ribose) polymerase (PARP), dihydrofolate reductase (DHFR), aromatase, and lanosterol (B1674476) 14α-demethylase are all enzymes that have been shown to be inhibited by various benzimidazole compounds. frontiersin.orgnih.govrsc.org
Receptors: Benzimidazole derivatives have been found to interact with cyclooxygenases (COX), transient receptor potential vanilloid-1 (TRPV1), cannabinoid receptors, and bradykinin (B550075) receptors. nih.gov
Kinases: Epidermal growth factor receptor (EGFR), HER2, VEGFR-2, and PDGFR are among the protein kinases targeted by benzimidazole-based inhibitors. researchgate.netnih.gov
The future exploration of new targets could lead to the development of treatments for a wider range of diseases. For example, the modulation of the cGAS-STING pathway by benzimidazole derivatives is a promising area of research for neuroinflammatory disorders like Alzheimer's disease. researchgate.net Furthermore, the structural similarity of benzimidazoles to purines suggests their potential to interact with a vast number of biological systems, opening up avenues for applications in antiviral, antidiabetic, and antihypertensive therapies. researchgate.netresearchgate.net
Integration of Advanced Computational Methods for Rational Drug Design and Lead Optimization
The integration of advanced computational methods is set to revolutionize the design and optimization of drugs based on the this compound scaffold. Molecular docking and molecular dynamics (MD) simulations are powerful tools that allow researchers to predict how a molecule will interact with its biological target. researchgate.netnih.gov
These computational approaches offer several advantages:
Rational Drug Design: By simulating the binding of different benzimidazole derivatives to a target protein, researchers can identify the most promising candidates for synthesis and biological testing. This "in silico" screening significantly reduces the time and cost associated with traditional drug discovery methods. researchgate.net For example, docking studies have been used to understand the interactions of benzimidazole derivatives with the active sites of enzymes like EGFR and α-glucosidase. frontiersin.orgresearchgate.net
Lead Optimization: Once a lead compound has been identified, computational methods can be used to optimize its structure to improve its potency, selectivity, and pharmacokinetic properties. mdpi.com For instance, the polar surface area (PSA) of benzimidazole derivatives can be calculated to predict their membrane permeability. mdpi.com
Understanding Mechanisms of Action: Molecular dynamics simulations can provide detailed insights into the dynamic behavior of a drug-target complex over time, helping to elucidate the mechanism of action. rsc.org Studies have used MD simulations to show the stability and flexibility of benzimidazole derivatives within the active site of their target enzymes. researchgate.net
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties through in silico methods is another crucial aspect of modern drug design that will be increasingly applied to this compound derivatives. rsc.org
Development of Targeted Chemical Probes Based on the this compound Structure
The unique properties of the this compound scaffold also make it an excellent candidate for the development of targeted chemical probes. These probes are essential tools for studying biological processes and for the validation of new drug targets.
The development of such probes can involve:
Fluorescent Labeling: By attaching a fluorescent dye to the benzimidazole core, researchers can create probes that can be used to visualize the localization and dynamics of their target protein within living cells.
Affinity-Based Probes: These probes are designed to bind specifically and irreversibly to their target protein, allowing for its isolation and identification.
Photoaffinity Labeling: This technique uses a photoreactive group attached to the probe to covalently link it to its target upon exposure to light.
The development of chemical probes based on the this compound structure will be instrumental in advancing our understanding of the biological roles of its various targets and in the discovery of new therapeutic opportunities.
Q & A
Q. What are the standard synthetic methodologies for 1-(4-bromophenyl)-1H-benzimidazole, and how are reaction conditions optimized?
Methodological Answer: The compound is typically synthesized via condensation reactions. A representative method involves reacting 4-bromobenzaldehyde with benzene-1,2-diamine in the presence of a catalyst (e.g., trimethylsilyl chloride, TMSCl) under ambient conditions for 5 hours . Key parameters include:
- Solvent : Ethanol or water for recrystallization.
- Catalyst : TMSCl enhances imine formation and cyclization.
- Yield : ~70–80% after purification.
For optimization, varying catalysts (e.g., FeCl₃ under solvent-free aerobic conditions) or microwave-assisted protocols can reduce reaction time .
Q. How is the structural validation of this compound performed using spectroscopic techniques?
Methodological Answer:
Q. What crystallographic data define the molecular packing of this compound derivatives?
Methodological Answer: Crystallographic studies (e.g., P2₁/n space group, a = 12.7407 Å, b = 10.5126 Å, c = 22.955 Å, β = 100.46°) reveal:
- Dihedral Angles : 38.9–50.7° between benzimidazole and substituent rings .
- Intermolecular Interactions : Weak C–H⋯N hydrogen bonds and Br⋯Br contacts stabilize crystal packing .
- Disorder Modeling : Partial occupancy (6–9%) of rotational isomers in thiophene derivatives .
Advanced Research Questions
Q. How do DFT studies elucidate electronic properties and reactive sites of this compound?
Methodological Answer: DFT calculations (B3LYP/6-311G**) provide:
- Frontier Orbitals : HOMO-LUMO gaps (~4.1 eV) indicate charge-transfer potential .
- Electrostatic Potential Maps : Highlight nucleophilic regions at the benzimidazole N-atom and electrophilic sites on the bromophenyl group .
- Vibrational Assignments : Match experimental IR/Raman spectra to theoretical modes (e.g., C–Br stretch at 560 cm⁻¹) .
Q. What intermolecular interactions dominate the supramolecular assembly of benzimidazole derivatives in solid-state structures?
Methodological Answer: X-ray diffraction reveals:
Q. How is this compound utilized in coordination chemistry?
Methodological Answer: The compound acts as a bidentate ligand for transition metals (e.g., Mn²⁺, Fe²⁺):
Q. How can contradictory data in synthetic yields or spectroscopic assignments be resolved?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
